2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
This compound is an intermediate of Clopidogrel and Prasugrel . It has a molecular formula of C19H22N2O3S .
Synthesis Analysis
The synthesis of this compound involves conventional techniques . The process involves the use of 4-methylbenzenesulfonyl chloride and other reagents .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine ring, which is a seven-membered ring with one sulfur atom . The molecular weight is 358.455 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with other reagents .Physical and Chemical Properties Analysis
The compound has a boiling point of 75°C/0.5mmHg (lit.) and a density of 1.143±0.06 g/cm3 (Predicted) . It appears as a clear liquid and its color ranges from colorless to light yellow to light orange .Scientific Research Applications
1. Antimicrobial Activities
- The compound has been involved in studies related to antimicrobial activities. For instance, a study by Gouda et al. (2010) synthesized derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which were evaluated as antimicrobial agents, showing promising results.
2. Synthesis of Novel Derivatives
- Research by Bakhite et al. (2005) focused on synthesizing novel pyrido and related derivatives, demonstrating the compound's utility in creating new chemical entities.
3. Formation of New Chemical Structures
- The compound has been used in studies to form new chemical structures like spiro compounds. For instance, Voskressensky et al. (2010) discussed the formation of spiro[benzothieno-3,4'-pyridines] by reacting with acetylene dicarboxylic ester.
4. Synthesis and Antimicrobial Activity of Derivatives
- Research like Zhuravel et al. (2005) highlights the synthesis and antimicrobial activity of specific derivatives, further emphasizing the compound's role in antimicrobial research.
5. Application in Molecular Docking Studies
- A study by Talupur et al. (2021) used the compound in molecular docking studies, which are essential for drug discovery and development processes.
6. Multicomponent Synthesis
- The compound's versatility in multicomponent synthesis is evident in research by Dyachenko et al. (2019), focusing on creating functionalized derivatives through condensation reactions.
7. Synthesis and Prognosis of Anti-inflammatory Activity
- Studies like the one by Chiriapkin et al. (2021) have explored the synthesis of derivatives and predicted their anti-inflammatory activities.
8. Anticonvulsant Activities
- The compound has been studied for its potential anticonvulsant activities, as noted in research by Ohkubo et al. (1996).
Properties
IUPAC Name |
2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-11(21)19-17-15(16(18)22)13-7-8-20(10-14(13)23-17)9-12-5-3-2-4-6-12;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMQWCPENHESY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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